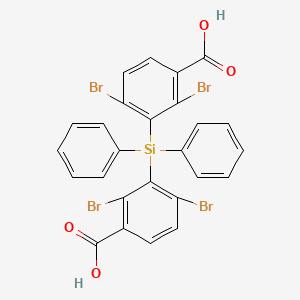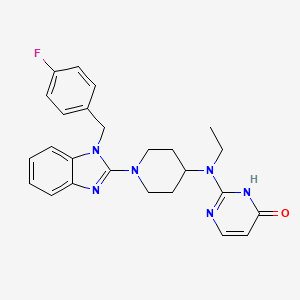
(3,4-Dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexanecarboxylate is a chemical compound with the molecular formula C14H24O6 It is characterized by the presence of two cyclohexane rings, each substituted with hydroxyl groups at the 3 and 4 positions, and connected via a carboxylate ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexanecarboxylate typically involves the esterification of (3,4-dihydroxycyclohexyl)methanol with 3,4-dihydroxycyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine can be used to convert hydroxyl groups to tosylates, which can then undergo further substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving hydroxylated cyclohexane derivatives.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3,4-Dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexanecarboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors involved in metabolic pathways. The hydroxyl groups may play a crucial role in binding to these targets, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- (3,4-Dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexane-1-carboxylate
- (3,4-Dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexane-2-carboxylate
Comparison:
- Structural Differences: The position of the carboxylate group and the specific substitution pattern on the cyclohexane rings can vary among these compounds.
- Unique Features: (3,4-Dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexanecarboxylate is unique due to its specific ester linkage and the presence of multiple hydroxyl groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
94249-14-6 |
|---|---|
Molecular Formula |
C14H24O6 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
(3,4-dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H24O6/c15-10-3-1-8(5-12(10)17)7-20-14(19)9-2-4-11(16)13(18)6-9/h8-13,15-18H,1-7H2 |
InChI Key |
LYQQPZWYRFFELF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(CC1COC(=O)C2CCC(C(C2)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


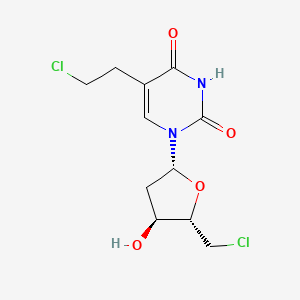
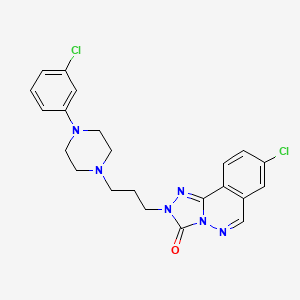
![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid hydrochloride](/img/structure/B12691998.png)
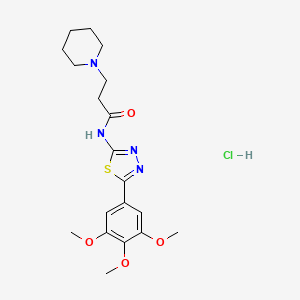
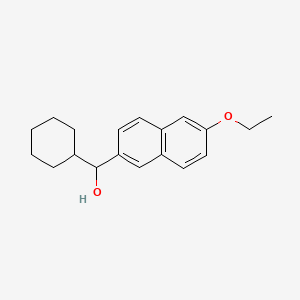



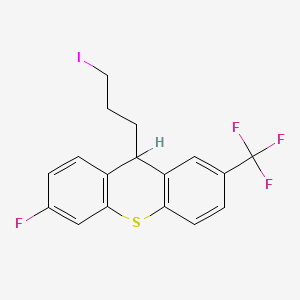
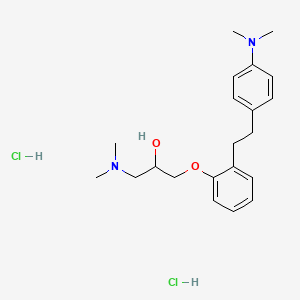
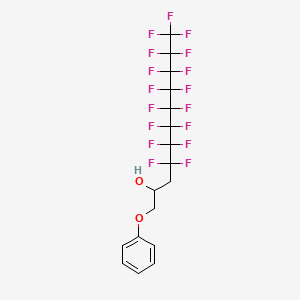
![3-[[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenyl](3-phenylpropyl)amino]propiononitrile](/img/structure/B12692051.png)
